Methamphetamine tartrate
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Overview
Description
Methamphetamine tartrate is a psychostimulant and sympathomimetic drug, belonging to the amphetamine group of sympathomimetic amines. It is known for inducing effects such as euphoria, increased alertness, energy, and enhanced self-esteem. Due to its high potential for addiction and abuse, it is a scheduled drug in most countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methamphetamine tartrate can be synthesized through several methods. One common method involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine. Another method is the Birch reduction, which uses anhydrous ammonia and lithium . Industrial production often involves the reductive amination of phenylacetone with methylamine, followed by crystallization with tartaric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions
Methamphetamine tartrate undergoes various chemical reactions, including:
Oxidation: Methamphetamine can be oxidized to form benzyl methyl ketone.
Reduction: The reduction of methamphetamine can yield amphetamine.
Substitution: Methamphetamine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Benzyl methyl ketone.
Reduction: Amphetamine.
Substitution: Various substituted amphetamines.
Scientific Research Applications
Methamphetamine tartrate has several scientific research applications:
Mechanism of Action
Methamphetamine tartrate exerts its effects by entering the brain and triggering the release of norepinephrine, dopamine, and serotonin. It acts as a dopaminergic and adrenergic reuptake inhibitor and, at high concentrations, as a monoamine oxidase inhibitor (MAOI). This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, energy, and euphoria .
Comparison with Similar Compounds
Methamphetamine tartrate is structurally similar to other compounds in the amphetamine group, such as:
Amphetamine: Similar in structure but less potent and with a shorter duration of action.
Methylenedioxy-methamphetamine (MDMA): Known for its empathogenic effects, differing in its impact on serotonin release.
This compound is unique due to its high potency, longer duration of action, and significant neurotoxic effects .
Properties
CAS No. |
62265-33-2 |
---|---|
Molecular Formula |
C14H21NO6 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C10H15N.C4H6O6/c1-9(11-2)8-10-6-4-3-5-7-10;5-1(3(7)8)2(6)4(9)10/h3-7,9,11H,8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChI Key |
SOSGXQJCXKXQCB-NDAAPVSOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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